7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
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Overview
Description
“7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrimidine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of specific functional groups such as amino, hydroxymethyl, and carboxamide groups through various organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, pyrrolopyrimidine derivatives are investigated for their interactions with enzymes and receptors.
Medicine
These compounds are explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrrolopyrimidine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features.
Purine Derivatives: Compounds with a similar fused ring system.
Pyrimidine Derivatives: Compounds with a pyrimidine core.
Uniqueness
The uniqueness of “7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
115044-82-1 |
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Molecular Formula |
C12H15N5O3 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
4-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H15N5O3/c13-10-9-7(11(14)19)3-17(12(9)16-5-15-10)8-2-1-6(4-18)20-8/h3,5-6,8,18H,1-2,4H2,(H2,14,19)(H2,13,15,16)/t6-,8+/m0/s1 |
InChI Key |
LUXJLFMVHQURFG-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C(=O)N |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C(=O)N |
Origin of Product |
United States |
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